molecular formula C13H10N2OS2 B2878300 (Z)-5-((1H-indol-3-yl)methylene)-3-methyl-2-thioxothiazolidin-4-one CAS No. 1006727-68-9

(Z)-5-((1H-indol-3-yl)methylene)-3-methyl-2-thioxothiazolidin-4-one

Cat. No.: B2878300
CAS No.: 1006727-68-9
M. Wt: 274.36
InChI Key: YNQBKTWOKFTVNR-WDZFZDKYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-5-((1H-indol-3-yl)methylene)-3-methyl-2-thioxothiazolidin-4-one is a synthetic compound that belongs to the class of thiazolidinones. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of the indole moiety in this compound further enhances its potential biological activities, as indole derivatives are widely recognized for their pharmacological significance.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-5-((1H-indol-3-yl)methylene)-3-methyl-2-thioxothiazolidin-4-one typically involves the condensation of 3-methyl-2-thioxothiazolidin-4-one with an indole derivative. One common method is the Knoevenagel condensation reaction, where the indole aldehyde reacts with the thiazolidinone in the presence of a base such as piperidine or pyridine. The reaction is usually carried out in a solvent like ethanol or methanol under reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(Z)-5-((1H-indol-3-yl)methylene)-3-methyl-2-thioxothiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to reduce the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the thiazolidinone ring, where nucleophiles like amines or thiols can replace the sulfur atom.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as a solvent.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as a solvent.

    Substitution: Amines, thiols, dimethylformamide (DMF) as a solvent.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Amino or thio-substituted thiazolidinones.

Mechanism of Action

The mechanism of action of (Z)-5-((1H-indol-3-yl)methylene)-3-methyl-2-thioxothiazolidin-4-one involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and DNA, leading to the inhibition of enzyme activity, receptor binding, and DNA replication.

    Pathways Involved: It can modulate signaling pathways such as the apoptotic pathway, leading to programmed cell death in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    (Z)-5-((1H-indol-3-yl)methylene)-2-thioxothiazolidin-4-one: Lacks the methyl group at the 3-position of the thiazolidinone ring.

    3-methyl-2-thioxothiazolidin-4-one: Lacks the indole moiety.

    Indole-3-carboxaldehyde: Contains the indole moiety but lacks the thiazolidinone ring.

Uniqueness

(Z)-5-((1H-indol-3-yl)methylene)-3-methyl-2-thioxothiazolidin-4-one is unique due to the combination of the indole and thiazolidinone moieties, which contribute to its diverse biological activities. The presence of the methyl group at the 3-position of the thiazolidinone ring further enhances its chemical reactivity and potential biological effects .

Properties

IUPAC Name

4-hydroxy-5-[(Z)-indol-3-ylidenemethyl]-3-methyl-1,3-thiazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2OS2/c1-15-12(16)11(18-13(15)17)6-8-7-14-10-5-3-2-4-9(8)10/h2-7,16H,1H3/b8-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJPQQLFJMMGOQQ-SOFGYWHQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(SC1=S)C=C2C=NC3=CC=CC=C32)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=C(SC1=S)/C=C/2\C=NC3=CC=CC=C32)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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